molecular formula C15H14O4 B181024 3-(2-phenoxyethoxy)benzoic Acid CAS No. 116495-73-9

3-(2-phenoxyethoxy)benzoic Acid

Cat. No.: B181024
CAS No.: 116495-73-9
M. Wt: 258.27 g/mol
InChI Key: CFHDMBNOZUXRQR-UHFFFAOYSA-N
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Description

3-(2-phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, characterized by the presence of a phenoxyethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenoxyethanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of the benzoic acid reacts with the hydroxyl group of the phenoxyethanol to form the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-phenoxyethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenoxybenzoic acid
  • 2-phenoxybenzoic acid
  • 4-phenoxybenzoic acid

Uniqueness

3-(2-phenoxyethoxy)benzoic acid is unique due to the presence of the phenoxyethoxy group, which imparts distinct physicochemical properties compared to other phenoxybenzoic acids. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(2-Phenoxyethoxy)benzoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of a phenoxyethoxy group. Its molecular formula is C15H14O4C_{15}H_{14}O_{4}, and it exhibits properties typical of benzoic acid derivatives, including potential interactions with various biological targets.

Target Receptors
The primary mechanism of action for this compound involves its role as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is crucial in regulating glucose metabolism, lipid metabolism, and adipocyte differentiation.

Biochemical Pathways
Upon binding to PPAR-γ, the compound activates several downstream signaling pathways that influence gene expression related to metabolic processes. Specifically, it enhances the transcription of genes involved in glucose homeostasis and lipid metabolism, thereby improving insulin sensitivity and glucose uptake in cells.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is well-absorbed upon administration. It undergoes hepatic metabolism, primarily conjugated with glycine to form hippuric acid, which is then excreted. Understanding its absorption and metabolic pathways is essential for evaluating its therapeutic potential.

Antidiabetic Activity

Research indicates that this compound may have significant antidiabetic effects. By activating PPAR-γ, it promotes improved insulin sensitivity and glucose metabolism. This has been demonstrated in various in vitro studies where the compound enhanced glucose uptake in adipocytes and muscle cells.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. Studies have shown that benzoic acid derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests a potential role in managing conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antidiabetic Efficacy : In a study involving diabetic mouse models, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The findings suggest that the compound's activation of PPAR-γ plays a crucial role in enhancing insulin sensitivity.
  • Cell Culture Studies : In vitro experiments demonstrated that the compound could significantly increase glucose uptake in cultured adipocytes. These results support its potential use as a therapeutic agent for type 2 diabetes management.
  • Inflammation Modulation : A recent study explored the anti-inflammatory effects of this compound on macrophages. The results indicated a reduction in the secretion of inflammatory markers (e.g., TNF-alpha and IL-6), highlighting its potential utility in treating inflammatory diseases.

Comparative Analysis with Other Benzoic Acid Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAntidiabetic, Anti-inflammatoryPPAR-γ Agonist
2-(2-Phenoxyethoxy)benzoic AcidAntimicrobial, AntioxidantEnzyme Inhibition
4-(2-Phenoxyethoxy)benzoic AcidAnticancer, Anti-inflammatoryTargeting Specific Enzymatic Pathways

Properties

IUPAC Name

3-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDMBNOZUXRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406527
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116495-73-9
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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